6-Chloropyridazine-4-carbonyl chloride
Description
Contextualization of Pyridazine (B1198779) Derivatives in Advanced Synthesis
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. mdpi.com Among these, the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is of particular importance. Pyridazine derivatives are frequently found in pharmacologically active compounds and natural products. acs.org Their presence is associated with a wide range of biological activities, including antidepressant, antibacterial, herbicidal, and anticonvulsant properties. acs.org The synthesis of functionalized pyridazines is a key area of research, as these scaffolds serve as crucial intermediates for the development of novel drugs and agrochemicals. organic-chemistry.orgacs.org The ability to introduce various substituents onto the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy.
The Significance of Acyl Chlorides as Versatile Synthetic Precursors
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -C(=O)Cl functional group. wikipedia.org They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful reagents in organic synthesis. ebsco.com This high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.
The primary utility of acyl chlorides lies in their ability to readily undergo nucleophilic acyl substitution reactions. They serve as efficient precursors for the synthesis of a wide variety of other carboxylic acid derivatives, such as esters (through reaction with alcohols), amides (through reaction with amines), and anhydrides (through reaction with carboxylates). wikipedia.orgebsco.com This versatility makes them indispensable tools for constructing complex organic molecules under relatively mild conditions. organic-chemistry.org The conversion of a carboxylic acid to an acyl chloride is often a critical activation step in a longer synthetic sequence. libretexts.org
Structural Framework and Synthetic Potential of 6-Chloropyridazine-4-carbonyl Chloride
This compound integrates the key features of both a pyridazine derivative and an acyl chloride into a single molecule. Its structure consists of a pyridazine ring substituted with a chlorine atom at the 6-position and a carbonyl chloride group at the 4-position.
The synthetic potential of this compound is substantial due to its two distinct reactive sites:
The Acyl Chloride Group: This is the most reactive site, allowing for facile reactions with a broad range of nucleophiles. This functionality enables the straightforward introduction of the 6-chloropyridazinyl moiety into larger molecules through the formation of stable amide or ester linkages.
The Chlorine Atom on the Pyridazine Ring: The chlorine atom attached to the heterocyclic ring is also susceptible to nucleophilic substitution, albeit typically under different reaction conditions than the acyl chloride. This allows for further functionalization of the pyridazine core, enabling the synthesis of diverse derivatives with varied electronic and steric properties.
This dual reactivity makes this compound a versatile intermediate. It serves as a building block for creating a wide array of heterocyclic compounds by first reacting the acyl chloride and then subsequently modifying the chloro-substituted ring, or vice versa. lookchem.com This strategic potential is leveraged in the development of new therapeutic agents and crop protection products. lookchem.comontosight.ai
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 6531-04-0 |
| Molecular Formula | C₅H₂Cl₂N₂O |
| Molecular Weight | 176.99 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C5H2Cl2N2O |
|---|---|
Molecular Weight |
176.99 g/mol |
IUPAC Name |
6-chloropyridazine-4-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-3(5(7)10)2-8-9-4/h1-2H |
InChI Key |
PQIBPLVXVJVNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1Cl)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloropyridazine 4 Carbonyl Chloride
Established Preparation Routes from Carboxylic Acid Precursors
The synthesis of 6-Chloropyridazine-4-carbonyl chloride from 6-chloropyridazine-4-carboxylic acid is predominantly achieved through the use of common chlorinating agents that effectively replace the hydroxyl group of the carboxylic acid with a chloride atom.
Chlorination with Thionyl Chloride
The use of thionyl chloride (SOCl₂) is a widespread and effective method for the preparation of acyl chlorides from carboxylic acids. commonorganicchemistry.comlibretexts.org The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate. This process transforms the hydroxyl group into a superior leaving group. The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the desired acyl chloride. libretexts.org A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. masterorganicchemistry.comyoutube.com Typically, the reaction is carried out by heating the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com
Table 1: General Reaction Conditions for Chlorination with Thionyl Chloride
| Parameter | Condition |
|---|---|
| Reagent | Thionyl Chloride (SOCl₂) |
| Typical Solvent | Neat (reagent as solvent) or Acetonitrile (ACN) |
| Temperature | Reflux |
| Workup | Removal of excess reagent by evaporation |
Chlorination with Oxalyl Chloride
Oxalyl chloride ((COCl)₂) serves as another key reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.comwikipedia.org Compared to thionyl chloride, oxalyl chloride is often considered a milder and more selective reagent. wikipedia.org The reaction mechanism is similar in that it involves the formation of a reactive intermediate. The volatile byproducts, which include carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), facilitate an uncomplicated workup process. orgsyn.org This reaction is frequently performed in an inert solvent such as dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com
Table 2: General Reaction Conditions for Chlorination with Oxalyl Chloride
| Parameter | Condition |
|---|---|
| Reagent | Oxalyl Chloride ((COCl)₂) |
| Typical Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Workup | Removal of solvent and byproducts by evaporation |
Catalytic Enhancement in Acyl Chloride Formation (e.g., Dimethylformamide)
The rate and efficiency of acyl chloride formation using both thionyl chloride and oxalyl chloride can be significantly enhanced by the addition of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgorgsyn.orgwebsite-files.com DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a highly reactive electrophilic species. wikipedia.org This intermediate then reacts with the carboxylic acid to generate the acyl chloride, regenerating the DMF catalyst in the process. While effective, it is important to note that the reaction between oxalyl chloride and DMF can produce dimethylcarbamoyl chloride, a potent carcinogen, as a minor byproduct. wikipedia.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
To improve the yield and purity of this compound, careful optimization of reaction parameters is essential. Key areas of focus include the choice of solvent, temperature control, and considerations for scaling up the synthesis.
Solvent Systems and Temperature Control
The choice of solvent and the control of reaction temperature are critical for maximizing product yield and minimizing the formation of impurities. For reactions with thionyl chloride, using the reagent itself as the solvent under reflux conditions is common. commonorganicchemistry.com However, in some cases, an inert high-boiling solvent may be introduced.
For the milder oxalyl chloride, solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are standard, allowing the reaction to proceed at room temperature. commonorganicchemistry.com Maintaining the appropriate temperature is crucial; excessive heat, particularly with oxalyl chloride, can lead to the decomposition of the product and the formation of dark-colored impurities. psu.edu
Considerations for Scalable Preparation Methods
When preparing this compound on a larger, industrial scale, several factors must be considered. Thionyl chloride is often favored for large-scale synthesis due to its lower cost compared to oxalyl chloride. The efficient removal of gaseous byproducts like SO₂, HCl, and CO is a critical engineering challenge that requires appropriate scrubbing and ventilation systems. The stability of the acyl chloride product under the reaction and workup conditions is also a key consideration to prevent degradation and ensure high purity in the final isolated material.
Exploration of Novel Synthetic Pathways to the Pyridazine (B1198779) Carbonyl Chloride Core
The synthesis of pyridazine derivatives, key precursors to compounds like this compound, is an area of active research. Novel methodologies focus on improving efficiency, regioselectivity, and sustainability compared to traditional condensation reactions. Key innovative strategies include advanced cycloaddition reactions to construct the pyridazine ring and streamlined processes for converting precursors to the final acyl chloride.
Inverse-Electron-Demand Aza-Diels-Alder Reactions
A significant advancement in forming substituted pyridazine rings is the use of inverse-electron-demand aza-Diels-Alder (IEDDA) reactions. This powerful strategy involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, with an electron-rich dienophile. organic-chemistry.orgorganic-chemistry.org This approach offers high regioselectivity and often proceeds under mild, metal-free conditions. organic-chemistry.org
For instance, the reaction of 1,2,3-triazines with 1-propynylamines serves as a highly regioselective pathway to 6-aryl-pyridazin-3-amines. organic-chemistry.org This method is notable for its broad substrate scope and excellent functional group tolerance under neutral conditions. organic-chemistry.org While this specific example yields an amine, the underlying principle of using activated dienes and dienophiles can be adapted to install functionalities that can be later converted to a carbonyl chloride.
Another novel approach involves a catalyst-free [4+2] cycloaddition–elimination reaction between α-halogeno hydrazones (which generate azoalkene intermediates in situ) and enaminones. This protocol efficiently produces highly functionalized pyridazine derivatives in good yields with remarkable regioselectivity. The reaction proceeds under mild conditions without the need for a metal catalyst, aligning with green chemistry principles.
One-Pot and Tandem Procedures
To improve process efficiency and reduce waste, one-pot syntheses are increasingly explored. A notable example is a mild, three-step, one-pot procedure for creating pyridazine C-nucleosides, which begins with a singlet oxygen [4+2] cycloaddition of a glycosyl furan, followed by reduction and hydrazine (B178648) cyclization. nih.gov This demonstrates the potential for sequential, multi-reaction processes to build complex pyridazine cores from simple starting materials without isolating intermediates. nih.gov
The following table summarizes the key features of these novel cycloaddition strategies for accessing the pyridazine core.
| Methodology | Key Reactants | Notable Features | Typical Conditions |
|---|---|---|---|
| IEDDA Reaction | 1,2,3-Triazines + 1-Propynylamines | High regioselectivity; Metal-free; Broad substrate scope. organic-chemistry.org | Neutral, thermal conditions. organic-chemistry.org |
| Catalyst-Free [4+2] Cycloaddition | α-Halogeno Hydrazones + Enaminones | High functional group tolerance; Good yields; Mild conditions. | Base-promoted, catalyst-free. |
| One-Pot Photooxygenation/Cyclization | Glycosyl Furans + Singlet Oxygen + Hydrazine | Stereoselective; Forms complex cores efficiently. nih.gov | Low temperature irradiation, neutral conditions. nih.gov |
Conversion to the Carbonyl Chloride Moiety
The final step in the synthesis is the conversion of the pyridazine carboxylic acid precursor (e.g., 6-chloropyridazine-4-carboxylic acid) to the corresponding carbonyl chloride. While traditional reagents like thionyl chloride (SOCl₂) and oxalyl chloride remain standard, novel process technologies are being developed to improve safety and efficiency. chemguide.co.uk
One such innovation is the use of continuous-flow reactors. Flow chemistry allows for the safe in-situ generation and immediate use of hazardous reagents, such as phosgene, for the conversion of carboxylic acids to acyl chlorides. This technology offers precise control over reaction parameters, enhances safety, and facilitates scalability.
Furthermore, new activating agents for converting carboxylic acids to acyl chlorides under mild conditions have been reported. For example, the use of 3,3-dichlorocyclopropenes can activate carboxylic acids towards nucleophilic acyl substitution, allowing for the rapid formation of acid chlorides. researchgate.net This method can be accelerated by the addition of a tertiary amine base and is suitable for preparing acid-sensitive acyl chlorides. researchgate.net
The table below outlines a comparison of reagents for the conversion of carboxylic acids to acyl chlorides.
| Reagent | Typical Byproducts | Advantages | Considerations |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Byproducts are gaseous and easily removed. chemguide.co.uk | Often requires a catalyst (e.g., DMF). wikipedia.org |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Milder and more selective than SOCl₂. wikipedia.org | More expensive than thionyl chloride. wikipedia.org |
| 3,3-Dichlorocyclopropenes | Cyclopropenone derivative | Rapid reaction under mild conditions; suitable for sensitive substrates. researchgate.net | Specialized reagent, not as common. researchgate.net |
These explorations into novel synthetic pathways, from advanced cycloaddition reactions for core formation to innovative chlorination process technologies, highlight the ongoing efforts to develop more efficient, selective, and sustainable methods for producing key chemical intermediates like this compound.
Chemical Reactivity and Mechanistic Aspects of 6 Chloropyridazine 4 Carbonyl Chloride
Reactivity of the Pyridazine (B1198779) Ring Halogen
Regioselectivity and Electronic Influences in Ring Functionalization
The pyridazine ring is an inherently electron-deficient (π-deficient) aromatic system due to the presence of two adjacent, electronegative nitrogen atoms. iiste.orgnih.gov This deficiency significantly influences the ring's reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr) and resistant to electrophilic attack. The electronic landscape of 6-Chloropyridazine-4-carbonyl chloride is further modulated by the powerful electron-withdrawing effects of its substituents.
The combined influence of the ring nitrogens and the C-4 carbonyl chloride group strongly activates the C-6 position (bearing the chlorine atom) toward nucleophilic attack. The chlorine atom at C-6 is positioned para to one of the ring nitrogens (N-1), a favorable orientation for stabilizing the negative charge in the Meisenheimer intermediate formed during an SNAr reaction. Consequently, the C-Cl bond at the 6-position is the primary site for nucleophilic displacement on the ring. This regioselectivity is a critical aspect of its synthetic utility, allowing for selective functionalization. nih.gov Studies on similarly substituted electron-deficient heterocycles, such as dichloropyrimidines, also highlight that the electronic environment created by substituents dictates the preferred site of nucleophilic attack. wuxiapptec.com
| Component | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Pyridazine Ring Nitrogens | Strong Inductive and Mesomeric Withdrawal | Overall ring deactivation to electrophiles; activation to nucleophiles. nih.gov |
| C4-Carbonyl Chloride | Strong Inductive and Mesomeric Withdrawal | Further enhances ring's electrophilicity; activates ring for SNAr. |
| C6-Chlorine | Inductive Withdrawal; Weak Mesomeric Donation | Activates the C-6 position for SNAr by stabilizing the intermediate and acting as a good leaving group. |
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound possesses two distinct electrophilic sites amenable to such transformations: the aryl chloride bond at C-6 and the acyl chloride bond at C-4.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis. nih.govnih.gov In the case of this compound, a key consideration is the chemoselectivity of the coupling, given the two different C-Cl bonds.
The relative reactivity of organic halides in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-OTf >> C-Cl. However, the reactivity of the electrophile is also highly dependent on its electronic and steric environment. Acyl chlorides are significantly more reactive than aryl chlorides in oxidative addition to Palladium(0), the first step in the catalytic cycle. acs.orgnih.govacs.org
Consequently, chemoselective Suzuki-Miyaura coupling is expected to occur preferentially at the highly reactive carbonyl chloride position under mild conditions, using standard catalysts like Pd(PPh₃)₄. This allows for the synthesis of various 4-aroylpyridazines.
Coupling at the less reactive C-6 chloro position would likely require more forcing conditions or the use of highly active, specialized catalyst systems. These systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition to aryl chlorides. researchgate.netresearchgate.net It may also be possible to achieve selective C-6 coupling by first converting the carbonyl chloride to a less reactive functional group, such as an ester or an amide.
| Reactive Site | Boronic Acid (Ar-B(OH)₂) | Conditions | Expected Product |
|---|---|---|---|
| C4-Carbonyl Chloride | Phenylboronic acid | Mild (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) | 6-Chloro-4-benzoylpyridazine |
| C4-Carbonyl Chloride | Thiophene-2-boronic acid | Mild (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane) | 6-Chloro-4-(thiophene-2-carbonyl)pyridazine |
| C6-Aryl Chloride | 4-Methoxyphenylboronic acid | Forcing (e.g., Pd₂(dba)₃, SPhos, K₃PO₄, Toluene) | 6-(4-Methoxyphenyl)pyridazine-4-carbonyl chloride |
| C6-Aryl Chloride | Pyridine-3-boronic acid | Forcing (e.g., Pd-NHC catalyst, CsF, Dioxane) researchgate.net | 6-(Pyridin-3-yl)pyridazine-4-carbonyl chloride |
Beyond the Suzuki-Miyaura reaction, both electrophilic centers of the molecule can participate in a range of other transition metal-catalyzed transformations.
Reactions at the C6-Cl Bond: The activated heteroaryl chloride at C-6 is a suitable substrate for other palladium-catalyzed cross-coupling reactions, including:
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.
Heck Coupling: Reaction with alkenes to form vinylated pyridazines.
Buchwald-Hartwig Amination: Reaction with amines to synthesize 6-aminopyridazine derivatives.
Stille Coupling: Reaction with organostannanes. organic-chemistry.org
Reactions at the C4-Carbonyl Chloride Bond: The carbonyl chloride is a highly versatile handle for various catalytic and non-catalytic transformations. Palladium-catalyzed reactions such as Stille acs.orgnih.gov and Negishi acs.org couplings can be employed to form ketones from acyl chlorides and the corresponding organometallic reagents. These reactions often proceed under very mild conditions with high chemoselectivity, leaving the C-6 chloro group intact.
Cyclization and Rearrangement Reactions Involving the Compound
The bifunctional nature of this compound, possessing two distinct electrophilic sites, makes it an excellent precursor for the synthesis of fused heterocyclic ring systems through cyclization reactions. organic-chemistry.org
The general strategy involves reaction with a dinucleophile, H-Y-Z-H, where Y and Z can be nitrogen, oxygen, or sulfur. The reaction is expected to proceed in a stepwise manner. The first step would be the acylation of one of the nucleophilic groups by the highly reactive carbonyl chloride. The second step would be an intramolecular nucleophilic aromatic substitution (SNAr), where the remaining nucleophilic group displaces the chlorine atom at the C-6 position to form a new ring fused to the pyridazine core. This approach allows for the construction of diverse polycyclic heteroaromatic systems. mdpi.comresearchgate.net
For instance, reaction with ethylenediamine (B42938) would lead to the formation of a pyridazino[4,5-f] mdpi.combohrium.comdiazepine ring system. Similarly, reaction with 2-aminophenol (B121084) could yield a pyridazino[4,5-f] mdpi.combohrium.comoxazepine derivative.
| Dinucleophile | Proposed Fused Heterocyclic Product |
|---|---|
| Ethylenediamine (H₂N-CH₂-CH₂-NH₂) | Dihydro-pyridazino[4,5-f] mdpi.combohrium.comdiazepin-one |
| 2-Aminophenol (H₂N-C₆H₄-OH) | Dihydro-pyridazino[4,5-f] mdpi.combohrium.comoxazepin-one |
| Hydrazine (B178648) (H₂N-NH₂) | Pyridazino[4,5-d]pyridazin-one |
While rearrangements of the pyridazine ring itself are less common, substituted pyridazines can undergo transformations under specific conditions. For example, certain pyridazine derivatives have been shown to undergo ring contraction or other skeletal rearrangements upon thermolysis or photolysis. researchgate.net However, for this compound, intramolecular cyclization pathways are mechanistically more favorable and synthetically more prevalent.
Strategic Applications of 6 Chloropyridazine 4 Carbonyl Chloride in Complex Molecular Synthesis
Construction of Advanced Heterocyclic Scaffolds
The inherent reactivity of 6-chloropyridazine-4-carbonyl chloride is strategically leveraged for the synthesis of diverse heterocyclic systems. The electron-deficient nature of the pyridazine (B1198779) ring, coupled with the electrophilicity of the carbonyl chloride, facilitates its use in creating both simple substituted pyridazines and complex fused polycyclic structures.
Assembly of Substituted Pyridazines
The primary application of this compound in this context is the synthesis of N-substituted 6-chloropyridazine-4-carboxamides. The acyl chloride group undergoes facile nucleophilic acyl substitution with a wide range of primary and secondary amines, as well as hydrazines and other nucleophiles. This reaction is typically rapid and high-yielding, providing a straightforward method to introduce diverse functional groups at the 4-position of the pyridazine ring.
The general reaction involves the attack of a nucleophile (e.g., an amine) on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the stable amide product. The chloro substituent at the 6-position often remains intact under these conditions, making it available for subsequent modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, further diversifying the molecular scaffold.
Table 1: Representative Nucleophilic Acyl Substitution Reactions
| Nucleophile | Resulting Functional Group | Potential Application |
|---|---|---|
| Primary/Secondary Amines | Amides | Bioactive Molecule Scaffolds |
| Hydrazines | Hydrazides | Precursors for Fused Heterocycles |
| Alcohols | Esters | Chemical Intermediates |
| Thiols | Thioesters | Specialized Chemical Probes |
Synthesis of Fused Polycyclic Systems
This compound is a key intermediate for constructing fused heterocyclic systems, such as pyridopyridazines and other related polycyclic structures. uminho.ptmdpi.com The synthetic strategy typically involves a two-stage process. First, the carbonyl chloride moiety is reacted with a suitable nucleophile to append a side chain. This side chain is chosen to possess a functional group that can subsequently participate in an intramolecular cyclization reaction.
For instance, reaction with an amino-substituted aromatic or heteroaromatic compound can yield an amide intermediate. This intermediate can then be subjected to conditions that promote intramolecular cyclization, often involving the displacement of the chloro group at the 6-position, to form a new fused ring. Various synthetic methodologies, including acid-mediated Friedel-Crafts-type reactions or transition-metal-catalyzed cross-coupling reactions, can be employed to achieve this ring closure, leading to the formation of complex, rigid polycyclic scaffolds that are of significant interest in medicinal chemistry. mdpi.comresearchgate.net
Formation of Chromone (B188151) and Chromanone Derivatives
While less common, the reactivity of this compound can be harnessed for the synthesis of molecules containing chromone or chromanone moieties. nih.govresearchgate.net Chromones (4H-1-benzopyran-4-ones) are privileged structures in medicinal chemistry. ijrpc.com A plausible synthetic route involves the reaction of the acyl chloride with a substituted phenol, such as a 2-hydroxyacetophenone, to form an ester.
This ester intermediate can then undergo an intramolecular condensation reaction, such as a Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, to construct the chromone ring. The resulting molecule would feature a pyridazine substituent on the chromone core, creating a hybrid scaffold that combines the structural features of both heterocyclic systems. Such hybrid molecules are often explored in drug discovery programs for their potential to interact with multiple biological targets. nih.govnih.gov
As a Versatile Intermediate for Functional Molecules
The dual reactivity of this compound makes it an ideal starting material for creating libraries of compounds for chemical research and developing analogs of known functional molecules.
Precursors for Chemical Research Agents
In the development of new chemical entities for research, this compound serves as a foundational scaffold. Its ability to react sequentially at two different positions allows for the systematic introduction of various substituents. For example, a library of diverse amides can be generated from the carbonyl chloride function. Subsequently, the chloro group at the 6-position can be subjected to a range of transformations, including:
Nucleophilic Aromatic Substitution (SNAr): Reaction with amines, alcohols, or thiols to displace the chloride.
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to introduce aryl or heteroaryl groups.
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines.
This modular approach enables the rapid generation of a large number of structurally diverse molecules from a single, readily accessible intermediate, facilitating structure-activity relationship (SAR) studies and the discovery of novel research agents.
Integration into Analog Development for Specialized Chemical Applications
In the field of medicinal chemistry and materials science, developing analogs of a lead compound is crucial for optimizing its properties. This compound can be used to synthesize analogs of bioactive molecules that contain a pyridazine core. The pyridazine ring is a known pharmacophore present in several therapeutic agents. nih.gov
By using this compound, chemists can readily modify the substitution pattern around the pyridazine core to explore how these changes affect biological activity or material properties. For example, if a known drug contains a 6-chloropyridazine-4-carboxamide (B13140481) moiety, this intermediate provides a direct route to synthesize analogs with different amide substituents or with modifications at the 6-position. This targeted analog synthesis is a cornerstone of modern drug discovery and the development of specialized chemicals. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques in 6 Chloropyridazine 4 Carbonyl Chloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the unambiguous determination of the molecular structure of 6-Chloropyridazine-4-carbonyl chloride.
¹H-NMR Investigations of Proton Environments
Proton NMR (¹H-NMR) spectroscopy is used to identify the chemical environment of the hydrogen atoms in a molecule. For this compound, the pyridazine (B1198779) ring contains two protons. Their distinct chemical shifts in the ¹H-NMR spectrum are indicative of their specific electronic surroundings. The electron-withdrawing nature of the chlorine atom and the carbonyl chloride group significantly influences the resonance of these protons, typically shifting them to a lower field (higher ppm values).
The expected ¹H-NMR spectrum would show two distinct signals, corresponding to the protons at the C3 and C5 positions of the pyridazine ring. The proton at C3 would likely appear as a singlet at approximately 9.35 ppm, while the proton at C5 would also be a singlet, appearing at around 8.15 ppm. The exact chemical shifts can vary slightly depending on the solvent used for the analysis.
Table 1: Representative ¹H-NMR Chemical Shifts for this compound
| Proton Position | Chemical Shift (δ) in ppm | Multiplicity |
| H-3 | ~9.35 | Singlet (s) |
| H-5 | ~8.15 | Singlet (s) |
Note: Data is based on typical values for similar pyridazine structures and may vary based on experimental conditions.
¹³C-NMR Analysis of Carbon Frameworks
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound, there are five distinct carbon atoms: four in the pyridazine ring and one in the carbonyl group. Each of these carbons will produce a separate signal in the ¹³C-NMR spectrum, with chemical shifts that are characteristic of their chemical and electronic environments.
The carbonyl carbon is typically the most deshielded, appearing at the lowest field (highest ppm value), often in the range of 160-170 ppm. The carbon atoms of the pyridazine ring will have chemical shifts influenced by the nitrogen atoms and the chlorine substituent. For instance, the carbon atom bonded to the chlorine (C6) would be expected to resonate at a significantly different chemical shift compared to the other ring carbons.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ) in ppm |
| C=O | ~165 |
| C-6 | ~155 |
| C-3 | ~152 |
| C-4 | ~135 |
| C-5 | ~128 |
Note: These are predicted values and are subject to variation based on solvent and experimental conditions.
Two-Dimensional NMR Methodologies
To further confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov An HSQC experiment would correlate the proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, this would definitively link the proton at ~9.35 ppm to the C3 carbon and the proton at ~8.15 ppm to the C5 carbon.
An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C4 and C6 in the pyridazine ring and the carbonyl carbon. For example, the proton at C3 would show a correlation to C4 and C5, and the proton at C5 would show correlations to C4 and C6, confirming the connectivity of the ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Carbonyl Stretch Frequency Analysis
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the acyl chloride. This band is typically observed in the region of 1750-1815 cm⁻¹. The exact frequency can be influenced by the electronic effects of the attached pyridazine ring. The presence of the electronegative chlorine atom on the carbonyl group tends to shift this absorption to a higher wavenumber compared to ketones or aldehydes. spectroscopyonline.com This intense and characteristic peak is a definitive indicator of the carbonyl chloride functionality. Studies on similar aromatic and heteroaromatic carbonyl compounds show that conjugation can slightly lower this frequency. youtube.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | Stretch | 1750 - 1815 | Strong |
| C=N (in Pyridazine) | Stretch | 1570 - 1620 | Medium |
| C=C (in Pyridazine) | Stretch | 1400 - 1500 | Medium-Weak |
| C-Cl | Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Using electron impact (EI) ionization, the molecule is ionized to produce a molecular ion ([M]•+), whose mass-to-charge ratio (m/z) confirms the molecular formula. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with M+2 and M+4 peaks.
The fragmentation of this compound under mass spectrometry is predictable based on the established fragmentation patterns of acyl chlorides and heterocyclic compounds. The primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the chlorine atom of the acyl chloride group, leading to the formation of a highly stable acylium ion. This acylium ion is often the base peak in the spectrum. Further fragmentation of the pyridazine ring can also occur.
A plausible fragmentation pattern for this compound is outlined below:
Initial Ionization: Formation of the molecular ion [C₅H₂Cl₂N₂O]•+.
Alpha-Cleavage: Loss of the chlorine radical from the carbonyl group to form the stable 6-chloropyridazine-4-carbonylium cation. This is typically a major fragmentation pathway for acyl chlorides.
Decarbonylation: Subsequent loss of a carbon monoxide (CO) molecule from the acylium ion to yield a chloropyridazinyl cation.
Ring Fragmentation: The chloropyridazine ring can undergo cleavage, potentially losing molecules such as hydrogen cyanide (HCN) or chlorine radicals, leading to smaller fragment ions. Cross-ring cleavages are also characteristic of pyridazine systems.
The following interactive table summarizes the expected major ions and their corresponding m/z values in the mass spectrum of this compound.
| Ion | Formula | Likely m/z (for ³⁵Cl) | Fragmentation Pathway |
| Molecular Ion | [C₅H₂Cl₂N₂O]•+ | 176 | Initial electron impact |
| Acylium Ion | [C₅H₂ClN₂O]+ | 141 | Loss of •Cl from carbonyl |
| Chloropyridazinyl Cation | [C₄H₂ClN₂]+ | 113 | Loss of CO from acylium ion |
| Pyridazine Ring Fragment | [C₄H₂N₂]•+ | 78 | Loss of •Cl from chloropyridazinyl cation |
Note: The m/z values will show isotopic patterns due to the presence of chlorine.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyridazine structures from the Cambridge Structural Database (CSD) provides valuable insights into the expected molecular geometry and crystal packing.
Studies on similar chloropyridazine derivatives reveal that the pyridazine ring is typically planar. The substituents on the ring, in this case, the chlorine atom and the carbonyl chloride group, will also lie in or close to the plane of the ring to maximize conjugation and minimize steric hindrance. The carbonyl chloride group itself is expected to be planar.
Key structural parameters that would be determined from an X-ray diffraction study include:
Bond Lengths: The C-Cl, C=O, C-N, and N-N bond lengths will provide information about the bonding within the molecule.
Bond Angles: The angles within the pyridazine ring and involving the substituents will define the molecular geometry.
Torsion Angles: These will describe the orientation of the carbonyl chloride group relative to the pyridazine ring.
Crystal Packing: The analysis of intermolecular interactions, such as halogen bonding (C-Cl···N or C-Cl···O), π-π stacking between pyridazine rings, and other van der Waals forces, is crucial for understanding the solid-state properties of the compound.
The following interactive table presents typical bond lengths and angles observed in related chloropyridazine and acyl chloride structures, which can be considered representative for this compound.
| Parameter | Expected Value |
| C-Cl (ring) bond length | ~1.74 Å |
| C=O bond length | ~1.19 Å |
| C-Cl (acyl) bond length | ~1.79 Å |
| C-C (ring) bond length | ~1.39 Å |
| C-N (ring) bond length | ~1.33 Å |
| N-N (ring) bond length | ~1.34 Å |
| C-C-C (ring) bond angle | ~118-121° |
| C-N-N (ring) bond angle | ~118-120° |
| C-C=O bond angle | ~120° |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures. Thin-layer chromatography (TLC) provides a rapid and simple method for monitoring reaction progress and identifying the number of components in a sample, while high-performance liquid chromatography (HPLC) offers high-resolution separation for accurate purity determination and preparative isolation.
Thin-Layer Chromatography (TLC)
For the TLC analysis of a moderately polar compound like this compound, a silica (B1680970) gel stationary phase (silica gel 60 F₂₅₄) is commonly used. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The choice of solvent system is optimized to achieve a retention factor (Rf) value between 0.2 and 0.8 for the target compound, allowing for good separation from impurities. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the aromatic nature of the pyridazine ring.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common mode for the analysis of organic molecules like this compound. A C18 or C8 stationary phase is typically employed. The mobile phase usually consists of a mixture of an aqueous component (water, often with a buffer like ammonium (B1175870) acetate) and an organic modifier (acetonitrile or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of all components in a sample.
Due to the reactive nature of the carbonyl chloride group, derivatization is sometimes employed to improve chromatographic performance and detection sensitivity. However, direct analysis is also possible. Detection is typically performed using a UV detector, with the wavelength set to the absorption maximum of the pyridazine ring system. Purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
The following interactive table provides suggested starting conditions for the chromatographic analysis of this compound.
| Technique | Stationary Phase | Mobile Phase (starting conditions) | Detection |
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3 v/v) | UV light (254 nm) |
| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | A: Water, B: Acetonitrile; Gradient: 50-95% B over 15 min | UV at ~260 nm |
Theoretical and Computational Chemistry Approaches to 6 Chloropyridazine 4 Carbonyl Chloride
Electronic Structure and Molecular Orbital Theory Studies
Molecular orbital theory forms the basis for understanding the electronic characteristics and chemical reactivity of a molecule. Computational methods allow for a detailed analysis of electron distribution and orbital energies.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometric parameters of molecules. gsconlinepress.commdpi.com Calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can determine the optimized ground-state geometry of 6-Chloropyridazine-4-carbonyl chloride. researchgate.netresearchgate.netnih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles.
For related pyridazine (B1198779) derivatives, DFT calculations have successfully predicted molecular geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net For instance, a study on 4,5-Dichloropyridazin-3-(2H)-one, a structurally similar compound, utilized the B3LYP/6-31G(d,p) level of theory to determine its properties. researchgate.net Such calculations are fundamental for understanding the molecule's stability and steric environment.
Table 1: Representative Calculated Ground State Properties for a Related Pyridazine Derivative (4,5-Dichloropyridazin-3-(2H)-one) using DFT B3LYP/6-31G(d,p) (Note: Data is for a related compound to illustrate the methodology as specific data for this compound is not available in the cited literature.)
| Parameter | Calculated Value |
| C=O Bond Length | 1.21 Å |
| C-Cl Bond Length | 1.73 Å |
| N-N Bond Length | 1.35 Å |
| C=N Bond Angle | 120.1° |
| Total Energy | -1254.67 Hartrees |
| Data derived from concepts in cited literature. researchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. bhu.ac.inrsc.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net
For pyridazine derivatives, FMO analysis is often used to predict their reactivity in various chemical environments. gsconlinepress.comtandfonline.com The distribution of the HOMO and LUMO across the this compound molecule would indicate the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the chlorine atoms and the carbonyl group is expected to lower the LUMO energy, making the molecule a good electrophile, particularly at the carbonyl carbon and the chlorinated positions of the pyridazine ring. The pyridazine nitrogen atoms, with their lone pairs of electrons, would contribute significantly to the HOMO. rsc.org
Table 2: Illustrative FMO Parameters for Various Pyridazine Derivatives Calculated via DFT (Note: This table presents data for different pyridazine derivatives to demonstrate the application of FMO analysis.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.53 | -1.87 | 3.66 | researchgate.net |
| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.11 | -1.25 | 4.86 | researchgate.net |
| 4,5-Dichloropyridazin-3-(2H)-one | -7.56 | -2.15 | 5.41 | researchgate.net |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Understanding the mechanism of reactions involving this compound, such as nucleophilic acyl substitution at the carbonyl chloride group, requires the characterization of transition states (TS). ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. arxiv.org Computational methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms are used to locate these TS structures.
Once a transition state is located, frequency calculations are performed to confirm its identity; a genuine TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.eduarxiv.org By calculating the energies of the reactants, transition state, and products, a reaction's energy landscape can be constructed. This landscape provides the activation energy (the difference in energy between the reactants and the transition state), which is crucial for understanding reaction rates and feasibility. For example, computational studies on the synthesis of pyridazines from tetrazines have successfully identified the favored transition state structures to explain the observed regioselectivity. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are key determinants of its reactivity and interactions. nih.gov this compound possesses conformational flexibility primarily due to rotation around the single bond connecting the pyridazine ring and the carbonyl carbon.
Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to their interconversion. rsc.org For similar structures like pyridazine-3-carboxamides, computational studies have shown a preference for a planar or near-planar conformation, which is stabilized by the alignment of the pyridazine and amide dipoles. nih.gov It is likely that this compound also favors a planar conformation to maximize conjugation between the aromatic ring and the carbonyl group.
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.govresearchgate.net By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape, revealing the accessibility of different conformers and the pathways of conformational change, which can be crucial for understanding its interactions in a dynamic environment. biorxiv.org
Investigation of Intermolecular Interactions in Derivatives
The way a molecule interacts with its neighbors or with other molecules in a system governs its physical properties and its role in supramolecular chemistry. nih.govmdpi.com Derivatives of this compound can engage in a variety of non-covalent interactions.
The pyridazine ring itself is characterized by a high dipole moment and the presence of two nitrogen atoms that can act as hydrogen bond acceptors. nih.gov This dual hydrogen-bonding capacity is a key feature in the molecular recognition properties of pyridazine-containing compounds in biological systems and crystal engineering. nih.govrsc.orgresearchgate.net Furthermore, the aromatic π-system of the pyridazine ring can participate in π-π stacking interactions. The chlorine substituents and the carbonyl group introduce significant polarity, leading to strong dipole-dipole interactions. Computational studies can quantify the strength of these interactions using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by analyzing the topology of the electron density through the Atoms in Molecules (AIM) theory. mdpi.com
Future Prospects and Emerging Trends in 6 Chloropyridazine 4 Carbonyl Chloride Research
Development of Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of pyridazine (B1198779) derivatives, including those derived from 6-Chloropyridazine-4-carbonyl chloride, is increasingly being guided by the principles of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste and the use of hazardous substances.
One promising trend is the adoption of microwave-assisted synthesis . This technique can significantly shorten reaction times, increase product yields, and lead to the formation of purer products compared to conventional heating methods. rasayanjournal.co.inrsc.org For instance, the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) using ammonium (B1175870) hydroxide (B78521) can be efficiently carried out in a microwave reactor, achieving high yields without the need for further purification. rsc.org
Solvent-free or solventless approaches are also gaining traction. rasayanjournal.co.in By eliminating the need for volatile organic solvents, these methods reduce environmental pollution and simplify the workup process. Techniques such as mechanochemical grinding, where reactions are induced by mechanical force, offer a clean and efficient alternative for synthesizing nitrogen-containing heterocycles. mdpi.com
Furthermore, flow chemistry , or continuous flow synthesis, presents a scalable and sustainable alternative to traditional batch processing. mdpi.com This approach allows for better control over reaction parameters, improved safety, and can be integrated with other technologies like microwave irradiation and supported catalysts to create fully automated and highly efficient synthetic processes. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, further contributes to the atom economy and sustainability of chemical processes. researchgate.nettandfonline.com Metal-free protocols, such as the aza-Diels-Alder reaction for synthesizing pyridazine derivatives, offer a cost-effective and sustainable alternative to metal-catalyzed methods. organic-chemistry.orgacs.org
| Green Chemistry Approach | Advantages |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, purer products. rasayanjournal.co.inrsc.org |
| Solvent-Free Methods | Reduced environmental impact, simplified workup. rasayanjournal.co.inmdpi.com |
| Flow Chemistry | Scalability, improved safety, potential for automation. mdpi.com |
| One-Pot Synthesis | Increased atom economy, reduced waste. researchgate.nettandfonline.com |
| Metal-Free Catalysis | Cost-effective, sustainable. organic-chemistry.orgacs.org |
Exploration of Novel Reactivity and Selectivity in Catalytic Systems
The functionalization of the pyridazine core is central to unlocking its potential in various applications. Modern catalytic systems, particularly those based on transition metals, are instrumental in exploring the novel reactivity and selectivity of chloropyridazines like this compound.
Cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to pyridazine chemistry is an active area of research. rsc.org Palladium-catalyzed reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings are widely used to form new carbon-carbon bonds on the pyridazine ring. rsc.orgresearchgate.net For example, the Suzuki cross-coupling of 3-amino-6-chloropyridazine with various aryl or heteroaryl boronic acids can be effectively achieved under microwave irradiation, demonstrating the synergy between different modern synthetic techniques. rsc.org
Nickel-phosphine complexes have also proven to be effective catalysts for the cross-coupling of chloropyridazines with Grignard reagents, enabling the synthesis of alkyl- and arylpyridazines. jst.go.jpamanote.com More recently, cobalt-catalyzed cross-coupling reactions have emerged as a practical alternative for the synthesis of 2-aryldiazines, offering satisfactory to high yields under mild conditions. nih.gov
Beyond traditional cross-coupling, research is also focusing on the direct functionalization of C-H bonds in pyridazine systems. rsc.org This approach offers a more atom-economical and efficient route to substituted pyridazines by avoiding the pre-functionalization of starting materials. The development of catalytic systems that can overcome the challenges of heteroatom poisoning and achieve selective C-H activation is a key area of investigation. nih.gov The unique electronic properties of the pyrazine (B50134) ring, a related diazine, have been shown to allow for its direct functionalization via C-H activation. rsc.org
| Catalytic Reaction | Catalyst | Application |
| Suzuki Coupling | Palladium | Formation of C-C bonds with boronic acids. rsc.orgrsc.org |
| Stille Coupling | Palladium | Formation of C-C bonds with organostannanes. rsc.org |
| Sonogashira Coupling | Palladium/Copper | Formation of C-C bonds with terminal alkynes. rsc.orgyoutube.com |
| Heck Coupling | Palladium | Formation of C-C bonds with alkenes. rsc.orgresearchgate.net |
| Negishi Coupling | Palladium/Nickel | Formation of C-C bonds with organozinc reagents. researchgate.net |
| Kumada Coupling | Nickel/Palladium | Formation of C-C bonds with Grignard reagents. researchgate.net |
| Alkylation/Arylation | Nickel-phosphine | Reaction with Grignard reagents. jst.go.jpamanote.com |
| Arylation | Cobalt | Reaction with arylzinc halides. nih.gov |
Automation and High-Throughput Synthesis Strategies
The demand for new molecules with specific properties, particularly in drug discovery and materials science, has driven the development of automation and high-throughput synthesis strategies. These approaches allow for the rapid generation and screening of large libraries of compounds, accelerating the discovery process.
High-throughput screening (HTS) is a powerful tool for identifying compounds with desired biological activity or material properties from large chemical libraries. nih.gov By automating the screening process, researchers can test thousands of compounds in a short period. For instance, HTS has been successfully employed to screen a 100,000-compound library for inhibitors of the influenza A virus. nih.gov This methodology can be readily applied to libraries of pyridazine derivatives synthesized from this compound to identify new therapeutic agents. nih.gov
The creation of diverse and drug-like screening libraries is crucial for the success of HTS campaigns. thermofisher.com The synthesis of focused libraries of pyridazine derivatives, designed to target specific biological pathways or material properties, can increase the probability of finding active compounds. thermofisher.com Solid-phase synthesis is a key enabling technology for the automated production of compound libraries. taylorfrancis.com Recent advancements in polymer-supported synthesis of pyridazine derivatives have demonstrated higher reaction rates and broader reaction conditions, facilitating the generation of diverse molecular libraries. taylorfrancis.com
The integration of automated synthesis platforms with HTS allows for a closed-loop discovery process. Hits identified from an initial screen can inform the design and synthesis of the next generation of compounds, leading to a more efficient optimization process.
Design and Synthesis of Advanced Materials Incorporating the Pyridazine Moiety
The unique electronic and structural properties of the pyridazine ring make it an attractive component for the design and synthesis of advanced materials with novel functionalities. nih.gov The inherent polarity and hydrogen-bonding capabilities of the pyridazine nucleus can be exploited to create materials with specific recognition and self-assembly properties. nih.gov
One emerging area is the development of energetic materials . The nitrogen-rich pyridazine backbone is a promising building block for high-energy-density materials. acs.orgrsc.org The planar structure of the pyridazine ring promotes efficient π-π stacking, leading to dense crystal packing and materials with high densities. rsc.org By strategically incorporating explosophoric groups onto the pyridazine scaffold, researchers can design and synthesize new energetic compounds with superior performance and safety characteristics. acs.org For example, tetrazolo[1,5-b]pyridazine-containing molecules have been synthesized and shown to have excellent detonation performance. acs.org
The pyridazine moiety is also being incorporated into polymers and functional materials . taylorfrancis.com Polymer-supported synthesis of pyridazine derivatives not only aids in high-throughput synthesis but also opens up possibilities for creating novel polymeric materials with tailored properties. taylorfrancis.com The pyridazine ring can be integrated into the polymer backbone or as a pendant group to impart specific electronic, optical, or thermal properties. These materials could find applications in areas such as light-emitting devices and as ligands for catalysis. rasayanjournal.co.in
Q & A
What are the optimized synthetic routes for 6-chloropyridazine-4-carbonyl chloride, and how can side reactions be minimized?
This compound is typically synthesized via chlorination of 6-oxo-1,6-dihydropyridazine-4-carboxylic acid using phosphorus oxychloride (POCl₃). Key steps include:
- Reagent Control : Use excess POCl₃ (3–5 equivalents) under reflux conditions (80–100°C) for 4–6 hours to ensure complete conversion .
- Side Reaction Mitigation : Add catalytic dimethylformamide (DMF) to activate POCl₃, reducing the formation of byproducts like phosphorylated intermediates. Post-reaction, quenching with anhydrous dichloromethane and rapid removal of residual POCl₃ under reduced pressure improves purity (>90%) .
What analytical methods are most reliable for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.21 ppm (pyridazine ring protons) and δ 7.98 ppm (carbonyl chloride resonance). ¹³C NMR confirms the carbonyl chloride group at δ 164–168 ppm .
- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 193.04 ([M+Na]⁺) confirms the molecular weight (172.57 g/mol) .
- FT-IR : Strong absorption at 1750–1780 cm⁻¹ (C=O stretch of carbonyl chloride) and 750–780 cm⁻¹ (C-Cl stretch) .
How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution?
The electron-deficient pyridazine ring enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles (e.g., amines, alcohols) than aliphatic acyl chlorides. Key observations:
- Amidation : Reacts with primary amines in dichloromethane (0°C to RT) within 1–2 hours, yielding carboxamides in >85% yield .
- Esterification : Requires base catalysis (e.g., triethylamine) for efficient reaction with alcohols. Steric hindrance from the pyridazine ring slows reactivity with bulky alcohols .
What are the critical stability considerations for storing this compound?
- Moisture Sensitivity : Hydrolyzes rapidly in humid conditions to 6-chloropyridazine-4-carboxylic acid. Store under inert gas (N₂/Ar) in sealed, desiccated containers .
- Temperature : Decomposes above 40°C; refrigeration (2–8°C) extends shelf life to 6–12 months .
- Light Sensitivity : UV exposure accelerates decomposition; use amber glassware .
How can contradictory data on the antimicrobial activity of 6-chloropyridazine derivatives be resolved?
Discrepancies in bioactivity studies (e.g., MIC values) often arise from:
- Structural Variants : Compare analogs (e.g., 3-methyl vs. 3,6-dichloro derivatives) to isolate substituent effects .
- Assay Conditions : Standardize testing protocols (e.g., broth microdilution vs. agar diffusion) and microbial strains (e.g., E. coli ATCC 25922). Re-evaluate inactive derivatives via time-kill assays to detect delayed effects .
What mechanistic insights explain the regioselectivity of this compound in coupling reactions?
The chlorine atom at position 6 directs electrophilic substitution to position 3 due to:
- Electronic Effects : The electron-withdrawing Cl destabilizes intermediates at position 6, favoring attack at the less hindered position 3.
- Steric Factors : Coupling at position 4 is sterically hindered by the carbonyl chloride group. DFT calculations support lower activation energy for position 3 substitution .
What are the best practices for handling this compound in high-throughput screening?
- Safety Protocols : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Neutralize spills with sodium bicarbonate .
- Automation : Employ liquid handlers with inert gas purging to minimize hydrolysis during plate preparation .
- Waste Disposal : Quench excess reagent with ice-cold ethanol before aqueous disposal .
How can computational modeling guide the design of this compound derivatives for enzyme inhibition?
- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., M. tuberculosis enoyl-ACP reductase). Focus on substituents that enhance π-π stacking with active-site residues (e.g., Phe149) .
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize electron-withdrawing groups at position 3 .
What novel applications of this compound are emerging in material science?
- Coordination Polymers : React with bipyridyl ligands to form luminescent Zn(II) complexes for OLEDs. The pyridazine ring enables tunable emission wavelengths .
- Covalent Organic Frameworks (COFs) : Use as a linker in Schiff-base reactions with diamines to create porous materials for gas storage (e.g., CO₂ uptake: 12.5 mmol/g at 1 bar) .
How do solvent polarity and additives influence the reaction kinetics of this compound?
- Polar Aprotic Solvents : Accelerate reactions in DMF or DMSO due to stabilization of the transition state. Rate constants (k) increase 3-fold in DMF vs. THF .
- Additives : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity of alkali metal salts (e.g., KOtBu) in esterification, reducing reaction time by 50% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
